

Application Notes: Synthesis of 4,6-dichloro-2-methylpyrimidine

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Compound of Interest

Compound Name: **4,6-Dichloro-2-methylpyrimidine**

Cat. No.: **B042779**

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Introduction

4,6-dichloro-2-methylpyrimidine is a pivotal chemical intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals.^{[1][2]} Its utility is most notably demonstrated as a key building block in the production of the antihypertensive drug moxonidine and the targeted cancer therapy agent dasatinib.^{[1][3]} Furthermore, its reactive nature allows for its application in the agrochemical sector for creating herbicides, fungicides, and insecticides.^[4] This document provides a detailed protocol for the synthesis of **4,6-dichloro-2-methylpyrimidine**, intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Safety Information

A thorough understanding of the chemical properties and safety hazards is crucial before commencing any synthesis.

Property	Value
Chemical Formula	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.00 g/mol
Appearance	White to off-white crystalline solid[4]
CAS Number	1780-26-3
Melting Point	41.5-45.5 °C[5]
Solubility	Insoluble in water; Soluble in ethanol, dimethyl sulfoxide, chloroform, and ether[3]
Hazard Statements	H302: Harmful if swallowed[6][7] H317: May cause an allergic skin reaction[6][7] H314: Causes severe skin burns and eye damage[8][9] H411: Toxic to aquatic life with long lasting effects[6][7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6] P273: Avoid release to the environment[6] P280: Wear protective gloves/protective clothing/eye protection/face protection[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

Experimental Protocol: Two-Step Synthesis

A common and effective method for synthesizing **4,6-dichloro-2-methylpyrimidine** involves a two-step process. The first step is the formation of the intermediate, 4,6-dihydroxy-2-methylpyrimidine, followed by a chlorination step to yield the final product.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the cyclization of acetamidine hydrochloride and dimethyl malonate.

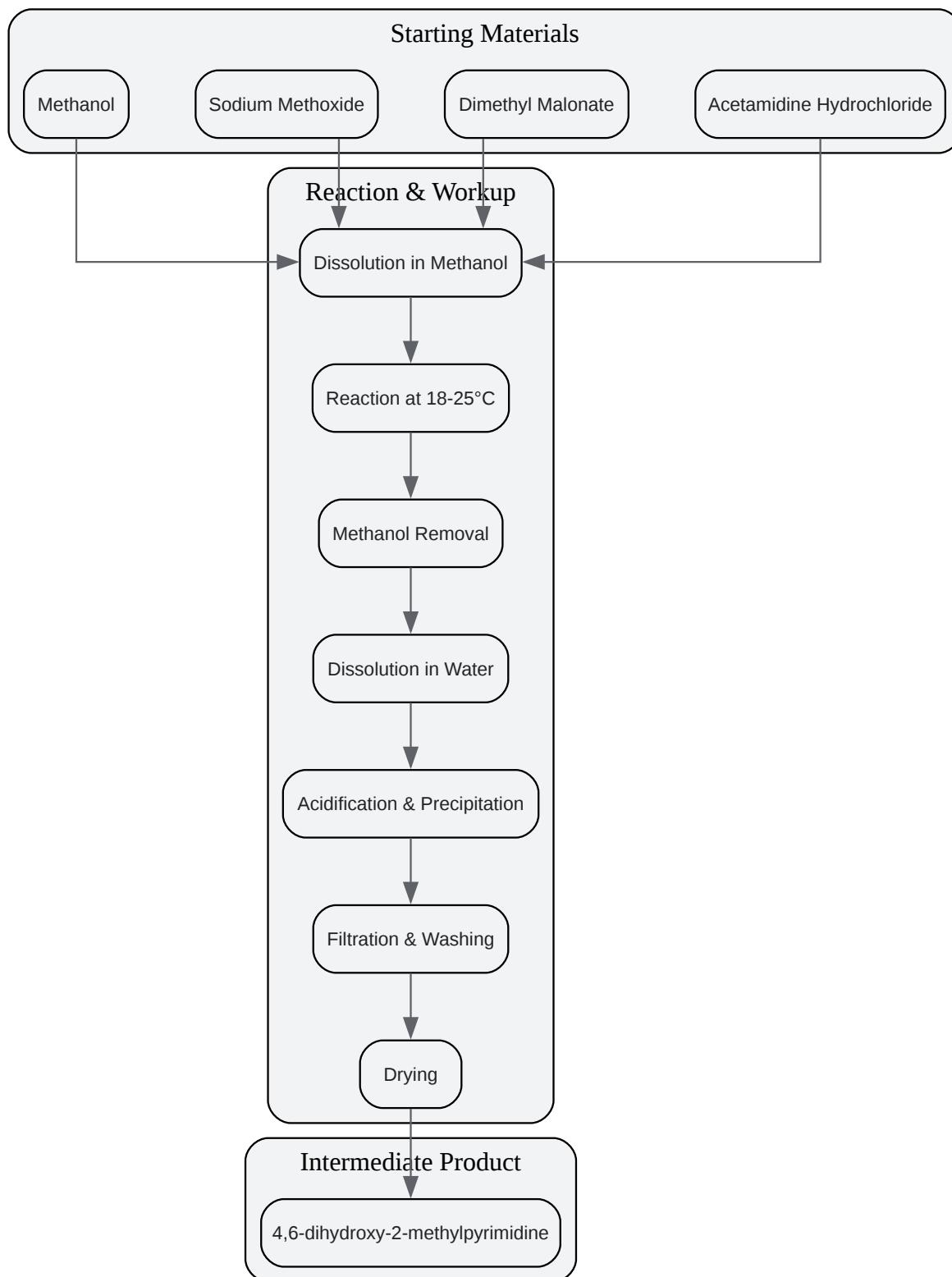
Materials and Reagents

Reagent	Quantity (for a 0.1 mol scale)
Methanol	150 mL
Sodium methoxide	18.4 g (0.34 mol)
Dimethyl malonate	13.2 g (0.1 mol)
Acetamidine hydrochloride	9.45 g (0.1 mol)
4M Hydrochloric acid	As needed for pH adjustment
Ice-cold water	For washing
Ice-cold methanol (0-5 °C)	For washing

Procedure

- In a 500 mL three-necked flask equipped with a stirrer, add 150 mL of methanol.
- Cool the flask in an ice bath and add 18.4 g of sodium methoxide while stirring until it is fully dissolved.[10]
- To the cooled solution, add 13.2 g of dimethyl malonate and 9.45 g of acetamidine hydrochloride.[10]
- Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25 °C.
- Continue to stir the creamy white solution at this temperature for 4 hours.[10]
- After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35 °C.[10]
- Dissolve the resulting residue in 50 mL of water.
- Adjust the pH of the solution to 1-2 using 4M hydrochloric acid, which will cause a white solid to precipitate.[10]
- Stir the mixture at 0 °C for 4 hours to facilitate crystallization.[10]

- Collect the white solid by suction filtration.
- Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).[10]
- Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%. [10]

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Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

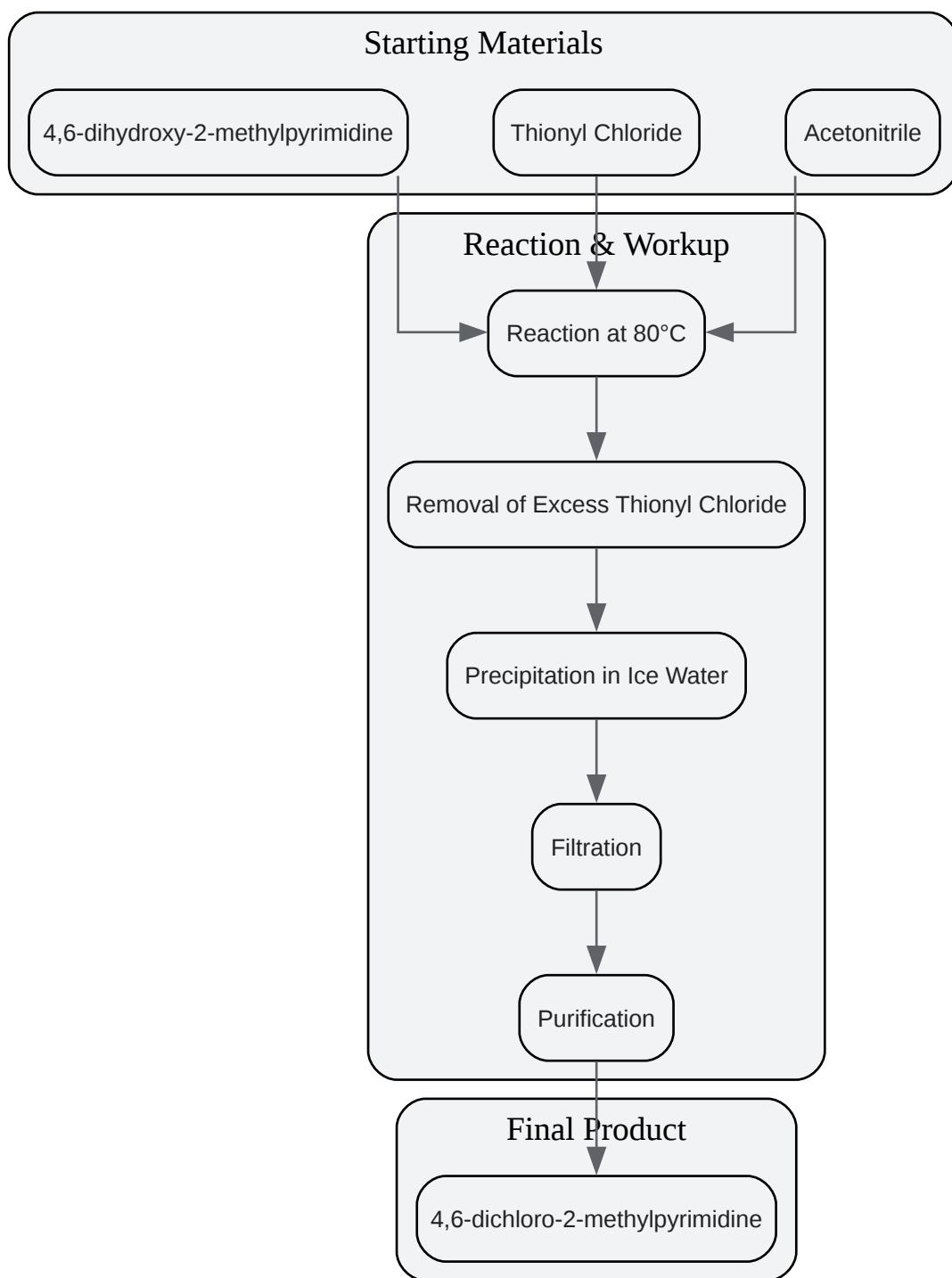
The intermediate is chlorinated using thionyl chloride to produce the final product.

Materials and Reagents

Reagent	Quantity (for a 0.04 mol scale)
4,6-dihydroxy-2-methylpyrimidine	5.0 g (0.04 mol)
Thionyl chloride	18.9 g (0.16 mol)
Acetonitrile	As a solvent
Ice water	50 g

Procedure

- In a reaction vessel, add 5.0 g of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g of thionyl chloride and acetonitrile.[1][11]
- Heat the reaction mixture to 80 °C and stir for 3 hours.[1][11]
- Monitor the reaction's completion using thin-layer chromatography (TLC).[1][11]
- Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1][11]
- Slowly pour the residue into 50 g of ice water, which will cause the product to precipitate.[1][11]
- Filter the precipitated solid.
- Purify the solid by column chromatography to yield **4,6-dichloro-2-methylpyrimidine** as a white solid. The expected yield is approximately 94%. [1][11]



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Caption: Workflow for the chlorination of the intermediate to the final product.

Conclusion

The protocol described provides a reliable and high-yield pathway for the synthesis of **4,6-dichloro-2-methylpyrimidine**. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents and the product. This synthesis is a critical first step for many research and development projects in the pharmaceutical and agrochemical industries.

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